6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone family Pyridazinones are known for their diverse biological activities, making them significant in pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one typically involves the interaction of 6-phenylpyridazinone with cyclic secondary amines through a Mannich reaction . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential as a therapeutic agent against various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-phenyl-2-(substituted methyl)-dihydropyridazinone derivatives
- 4-(aryl/heteroaryl-2-ylmethyl)-6-phenyl-2-[3-(4-substituted-piperazine-1-yl)propyl]pyridazin-3(2H)-one derivatives
Uniqueness
6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a methylsulfanyl group and a morpholin-4-ylmethyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H19N3O2S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
6-(4-methylsulfanylphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C16H19N3O2S/c1-22-14-4-2-13(3-5-14)15-6-7-16(20)19(17-15)12-18-8-10-21-11-9-18/h2-7H,8-12H2,1H3 |
InChI Key |
ATRJIZTYLJAHGV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.